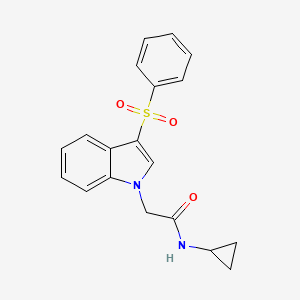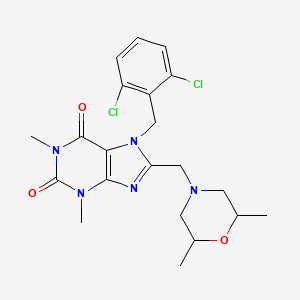
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine” is a compound with the molecular formula C48H33N3 . It is an electron-rich compound due to the presence of three carbazole units as the pendants and triarylamine at the core .
Synthesis Analysis
The synthesis of similar compounds has been achieved through Suzuki coupling reactions . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .Molecular Structure Analysis
The molecular structure of “Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine” includes benzene rings, carbazole rings, and an amine group .Chemical Reactions Analysis
The compound has been used in the synthesis of novel hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) . When the number of phenyl rings increases, both the absorption and emission for these TCTA-based starbursts are red-shifted .Physical And Chemical Properties Analysis
The compound has a molecular weight of 651.81 . It is known to be electron-rich due to the presence of three carbazole units and triarylamine at the core .科学的研究の応用
Organic Light Emitting Diodes (OLEDs)
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine: is a novel hole-transporting material (HTM) used in OLEDs. It has been synthesized by Suzuki coupling reactions and exhibits good thermal stability with high glass transition temperatures between 148 and 165°C . The introduction of this compound into standard OLED devices has resulted in significantly enhanced current, power, and external quantum efficiencies .
Phosphorescent OLEDs
This compound has been employed as the host in phosphorescent OLEDs, achieving a maximum luminance of 7000 cd/m² . It is used with fac-tris(2-phenylpyridine)iridium (Ir(ppy)3) as the emitting material, showcasing its versatility in different types of OLEDs .
Electrochemical Applications
As a donor molecule, Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine contributes to the formation of novel donor-π-acceptor dyes. These dyes are crucial for various electrochemical applications, indicating the compound’s potential in energy conversion and storage technologies .
Organic Electroluminescent Elements
The compound’s structure, featuring two carbazole rings linked by a phenyl group, makes it suitable for use in organic electroluminescent elements. Its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs highlight its importance in the development of advanced lighting and display technologies .
Synthesis of Bipolar Molecules
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine: is integral in synthesizing bipolar molecules like 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which are used in phosphorescent OLEDs. This application underscores the compound’s role in creating materials that can effectively transport both electrons and holes .
Development of High-Performance OLEDs
The compound’s ability to enhance the performance of OLEDs by improving their efficiency and durability is a significant application. It is part of a series of HTMs that have been developed to address the need for more efficient and long-lasting OLED devices .
Industrial Production of OLED Materials
The synthesis process of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine and its derivatives is noted for its high yield and simplicity in post-processing. This makes it suitable for industrial production, where large-scale manufacturing of OLED materials is required .
Research and Development in Organic Electronics
Lastly, the compound is a subject of ongoing research and development in the field of organic electronics. Its properties are being explored to create new materials with improved performance for applications in organic transistors, solar cells, and other electronic devices .
作用機序
Target of Action
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is primarily used in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and injection of positive charges (holes) .
Mode of Action
This compound interacts with its targets by facilitating the efficient transport of positive charges from the anode to the emitting layer in OLEDs . This is achieved through its unique molecular structure, which includes carbazole units that are electron-rich .
Biochemical Pathways
It helps to improve device efficiency and stability by enhancing the transport of positive charges .
Pharmacokinetics
Its effectiveness in electronic devices can be influenced by factors such as purity and the specific conditions under which the device operates.
Result of Action
The result of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine’s action is the improved efficiency and stability of OLEDs . By facilitating the efficient transport of positive charges, it helps to enhance the performance of these devices.
Safety and Hazards
特性
IUPAC Name |
4-(9-phenylcarbazol-3-yl)-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33N3/c1-3-11-39(12-4-1)50-45-17-9-7-15-41(45)43-31-35(23-29-47(43)50)33-19-25-37(26-20-33)49-38-27-21-34(22-28-38)36-24-30-48-44(32-36)42-16-8-10-18-46(42)51(48)40-13-5-2-6-14-40/h1-32,49H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQHQDHZDKOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2985253.png)
![4-{2-[(2-chloro-4-fluorobenzyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-3-oxopiperazine-1-carboxamide](/img/structure/B2985255.png)
![N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2985256.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)


![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
